2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid
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Overview
Description
2-Fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid is a synthetic organic compound that features a fluorinated benzoic acid core linked to a sulfonylated indole derivative
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Fluorination: The benzoic acid core is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling: The final step involves coupling the fluorinated benzoic acid with the sulfonylated indole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoic acid core can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nucleophile-substituted benzoic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding, contributing to the development of new pharmaceuticals.
Medicine
Medically, derivatives of this compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties. Research into its pharmacological activities could lead to the development of new therapeutic agents.
Industry
In industry, the compound’s fluorinated benzoic acid core can be utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Lacks the indole and sulfonyl groups, making it less versatile in biological applications.
5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the benzoic acid and sulfonyl groups, affecting its reactivity and applications.
Indole-3-acetic acid: A natural plant hormone with a different substitution pattern, leading to distinct biological activities.
Uniqueness
2-Fluoro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid is unique due to the combination of a fluorinated benzoic acid core with a sulfonylated indole moiety. This structure imparts a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-10-8-11-4-2-3-5-15(11)18(10)23(21,22)12-6-7-14(17)13(9-12)16(19)20/h2-7,9-10H,8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQZKBWAHATIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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